Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2097937-43-2
VCID: VC4677900
InChI: InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2
Molecular Formula: C17H22N4O3
Molecular Weight: 330.388

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

CAS No.: 2097937-43-2

Cat. No.: VC4677900

Molecular Formula: C17H22N4O3

Molecular Weight: 330.388

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate - 2097937-43-2

Specification

CAS No. 2097937-43-2
Molecular Formula C17H22N4O3
Molecular Weight 330.388
IUPAC Name tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3
Standard InChI Key YHORQZWBKKSLGA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyridine core linked to a piperazine ring via a carbonyl group, with a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine nitrogen. The IUPAC name, tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate, reflects this arrangement . Key structural identifiers include:

  • SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2

  • InChIKey: YHORQZWBKKSLGA-UHFFFAOYSA-N

  • Molecular formula: C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}

The pyrazolo[1,5-a]pyridine moiety is aromatic, contributing to planar rigidity, while the piperazine ring introduces conformational flexibility. The Boc group enhances solubility in organic solvents and protects the secondary amine during synthetic modifications.

Physicochemical Data

Critical physicochemical parameters derived from computational and experimental studies include:

PropertyValueSource
Molecular Weight330.4 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols for tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate are scarce, analogous compounds suggest a multi-step approach involving:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic Acid Synthesis: Cyclization of substituted pyridines with hydrazine derivatives under acidic conditions.

  • Piperazine Functionalization: Coupling the carboxylic acid to piperazine via amide bond formation using coupling agents like HATU or EDCI.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

A hypothetical reaction scheme is illustrated below:

Pyrazolo[1,5-a]pyridine-2-carboxylic acid+PiperazineEDCI, DMAPIntermediateBoc2OTarget Compound\text{Pyrazolo[1,5-a]pyridine-2-carboxylic acid} + \text{Piperazine} \xrightarrow{\text{EDCI, DMAP}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Target Compound}

Analytical Characterization

The compound is typically characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with peaks corresponding to the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7-9 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) shows a molecular ion peak at m/z 330.4 [M+H]+^+ .

  • Infrared Spectroscopy (IR): Stretching vibrations for carbonyl groups (C=O) appear at ~1650-1750 cm1^{-1}.

Comparative Analysis with Related Compounds

Tert-Butyl 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carbonyl)Piperazine-1-Carboxylate

This analog (CAS No. 2034154-80-6) features a saturated tetrahydropyrazolo ring, reducing aromaticity but enhancing conformational flexibility. Key differences include:

PropertyTarget CompoundAnalog (CAS 2034154-80-6)
Molecular FormulaC17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}C17H26N4O3\text{C}_{17}\text{H}_{26}\text{N}_{4}\text{O}_{3}
Molecular Weight330.4 g/mol334.4 g/mol
SolubilityNot reportedImproved aqueous solubility due to reduced lipophilicity

The saturated analog’s enhanced solubility may favor pharmacokinetic profiles, albeit at the cost of reduced kinase affinity.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields and purity.

  • Biological Screening: Evaluate inhibitory activity against kinase targets (e.g., CK2, EGFR) and CNS receptors.

  • ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity profiles.

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